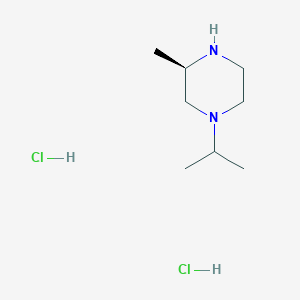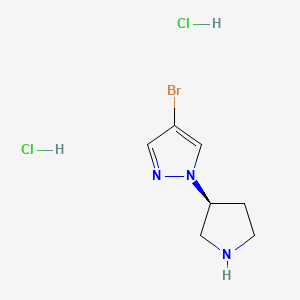
3-((3-Chlorophenyl)amino)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Chlorophenyl)amino)inden-1-one is a chemical compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 3-((3-Chlorophenyl)amino)inden-1-one typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with indene-1,3-dione as the core structure. The indene-1,3-dione undergoes a reaction with 3-chloroaniline under specific conditions to form the desired product.
Reaction Conditions: : The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The temperature and solvent choice are crucial to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis process is optimized to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
3-((3-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions, such as halogenation and nitration, can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated or nitrated derivatives.
Scientific Research Applications
3-((3-Chlorophenyl)amino)inden-1-one has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-((3-Chlorophenyl)amino)inden-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-((3-Chlorophenyl)amino)inden-1-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorophenol: : A chlorinated phenol with different biological activities.
3-Chlorophenyl isothiocyanate: : Another chlorinated compound with distinct chemical properties.
Indole derivatives: : Other compounds within the indole family that share structural similarities but have different functional groups and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(3-chloroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-4-3-5-11(8-10)17-14-9-15(18)13-7-2-1-6-12(13)14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUYHUQYOMYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)




